2-(3-Fluorophenyl)propan-1-amine
Overview
Description
2-(3-Fluorophenyl)propan-1-amine is an organic compound characterized by a fluorophenyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)propan-1-amine typically involves the following steps:
Friedel-Crafts Alkylation: The reaction of 3-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 3-fluoropropiophenone.
Reduction: The ketone group in 3-fluoropropiophenone is reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to enhance efficiency and control reaction conditions. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amine oxide.
Reduction: The fluorophenyl group can be reduced to form 2-(3-fluorophenyl)propan-1-ol.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or nitric acid (HNO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Nitro Compound: 2-(3-Fluorophenyl)propan-1-nitroamine
Amine Oxide: this compound oxide
Alcohol: 2-(3-Fluorophenyl)propan-1-ol
Substituted Derivatives: Various substituted fluorophenyl compounds
Scientific Research Applications
2-(3-Fluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: It has potential as a precursor in the development of pharmaceuticals, particularly in the design of new drugs targeting specific receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
2-(3-Fluorophenyl)propan-1-amine is similar to other fluorinated phenyl compounds, such as 2-(4-fluorophenyl)propan-1-amine and 2-(3-fluorophenyl)ethanol. its unique structure and properties make it distinct in terms of reactivity and potential applications. The presence of the fluorine atom at the 3-position of the phenyl ring can significantly affect the electronic properties and steric hindrance of the compound.
Comparison with Similar Compounds
2-(4-Fluorophenyl)propan-1-amine
2-(3-Fluorophenyl)ethanol
2-(3-Fluorophenyl)acetic acid
2-(3-Fluorophenyl)propionic acid
This comprehensive overview highlights the significance of 2-(3-Fluorophenyl)propan-1-amine in various scientific and industrial applications
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
2-(3-fluorophenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLXAPWDQVMTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.